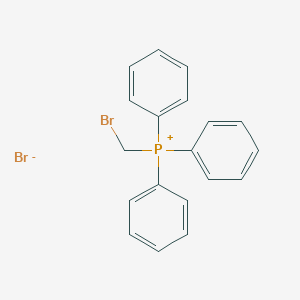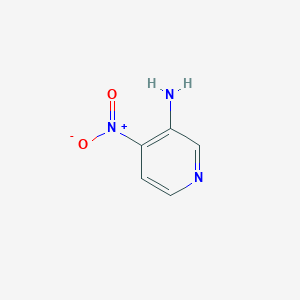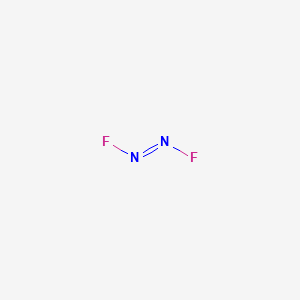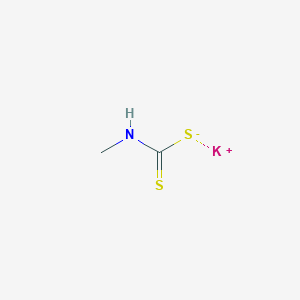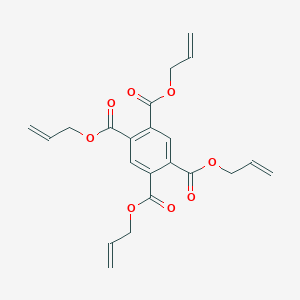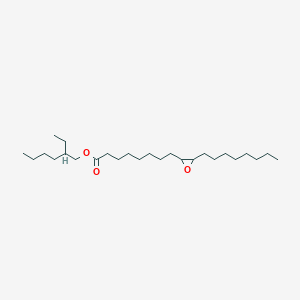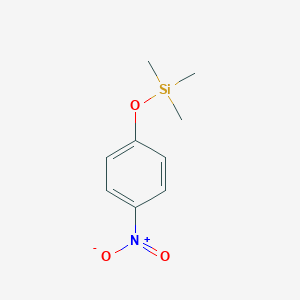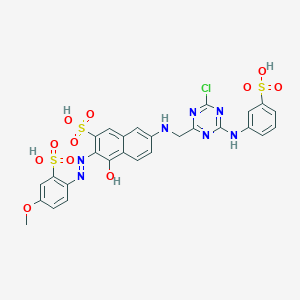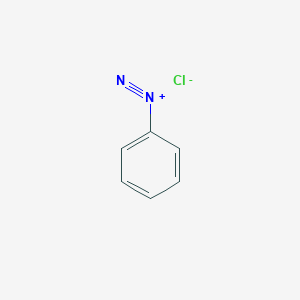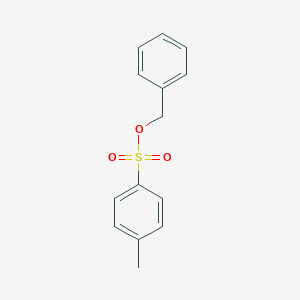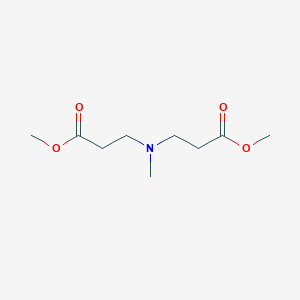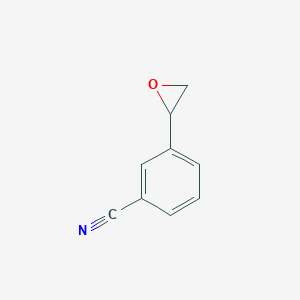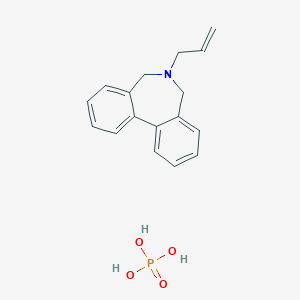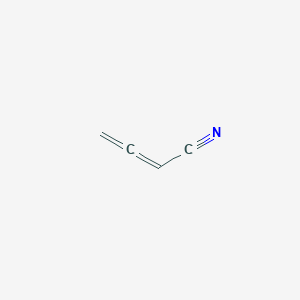
Cyanoallene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanoallene is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a member of the allene family, which is characterized by the presence of two double bonds that are separated by a single bond. Cyanoallene has a cyano group attached to one of the double bonds, which gives it additional reactivity and flexibility in chemical reactions.
Wirkmechanismus
The mechanism of action of cyanoallene is not fully understood, but it is believed to involve the formation of reactive intermediates that can undergo further chemical reactions. The cyano group attached to the double bond of cyanoallene can act as a nucleophile or an electrophile, depending on the reaction conditions, which allows for a wide range of chemical transformations.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of cyanoallene have not been extensively studied, but some research has suggested that this compound may have potential as a therapeutic agent. For example, cyanoallene derivatives have been shown to have antitumor activity in vitro, which suggests that they may have potential as anticancer agents.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using cyanoallene in lab experiments is its versatility as a building block for the synthesis of complex organic molecules. This compound can be used to prepare a wide range of compounds, which makes it a valuable tool for synthetic chemists. However, one limitation of using cyanoallene is its reactivity, which can make it difficult to control the outcome of chemical reactions.
Zukünftige Richtungen
There are several future directions for research on cyanoallene, including the development of new synthetic methods for preparing this compound and its derivatives. Additionally, further studies are needed to explore the potential therapeutic applications of cyanoallene and its derivatives, particularly in the field of cancer research. Finally, research on the biochemical and physiological effects of cyanoallene could lead to new insights into its mechanism of action and potential applications in biomedicine.
Wissenschaftliche Forschungsanwendungen
Cyanoallene has been the subject of numerous scientific studies due to its potential applications in various fields. One area of research has focused on the use of cyanoallene as a building block for the synthesis of complex organic molecules. This compound has been shown to be a versatile precursor for the preparation of a wide range of compounds, including heterocyclic compounds, amino acids, and natural products.
Eigenschaften
CAS-Nummer |
1001-56-5 |
|---|---|
Produktname |
Cyanoallene |
Molekularformel |
C4H3N |
Molekulargewicht |
65.07 g/mol |
InChI |
InChI=1S/C4H3N/c1-2-3-4-5/h3H,1H2 |
InChI-Schlüssel |
IRLQAJPIHBZROB-UHFFFAOYSA-N |
SMILES |
C=C=CC#N |
Kanonische SMILES |
C=C=CC#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

